
Methyl 2-(phenylthio)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
METHYL 2-(PHENYLTHIO)PROPIONATE is an organic compound with the molecular formula C10H12O2S and a molecular weight of 196.27 g/mol . This compound is characterized by the presence of a phenylthio group attached to a propionate moiety. It is commonly used in organic synthesis and has various applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions: METHYL 2-(PHENYLTHIO)PROPIONATE can be synthesized through several methods. One common approach involves the reaction of methyl acrylate with thiophenol in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic addition mechanism, resulting in the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of METHYL 2-(PHENYLTHIO)PROPIONATE typically involves large-scale batch reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors is also explored to enhance production efficiency and reduce waste.
化学反应分析
Types of Reactions: METHYL 2-(PHENYLTHIO)PROPIONATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol using reducing agents like lithium aluminum hydride.
Substitution: The phenylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles such as amines or alkoxides.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Substituted phenylthio derivatives.
科学研究应用
METHYL 2-(PHENYLTHIO)PROPIONATE has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of METHYL 2-(PHENYLTHIO)PROPIONATE involves its interaction with molecular targets such as enzymes and receptors. The phenylthio group can undergo oxidation or reduction, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate various biochemical pathways, resulting in the compound’s observed effects .
相似化合物的比较
- METHYL 3-(PHENYLTHIO)PROPIONATE
- METHYL 2-METHYL-3-(PHENYLTHIO)PROPIONATE
- ETHYL 2-(PHENYLTHIO)PROPIONATE
Comparison: METHYL 2-(PHENYLTHIO)PROPIONATE is unique due to its specific structural arrangement, which imparts distinct reactivity and properties compared to its analogs. For instance, the position of the phenylthio group influences the compound’s reactivity in substitution reactions and its biological activity .
属性
分子式 |
C10H12O2S |
|---|---|
分子量 |
196.27 g/mol |
IUPAC 名称 |
methyl 2-phenylsulfanylpropanoate |
InChI |
InChI=1S/C10H12O2S/c1-8(10(11)12-2)13-9-6-4-3-5-7-9/h3-8H,1-2H3 |
InChI 键 |
QRANRVOUOAPAEV-UHFFFAOYSA-N |
规范 SMILES |
CC(C(=O)OC)SC1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


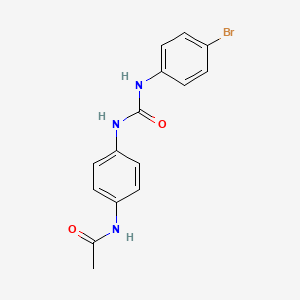
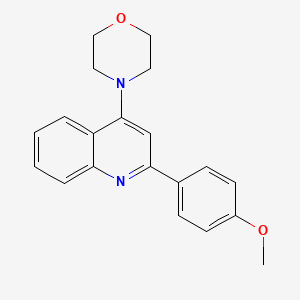
![N-(2-methoxyphenyl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B11949090.png)
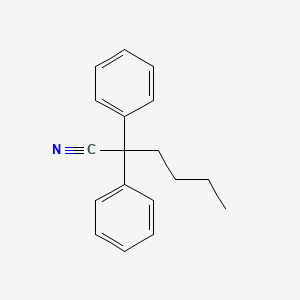
![2-[1-(Carboxymethyl)-3-methylcyclohexyl]acetic acid](/img/structure/B11949096.png)
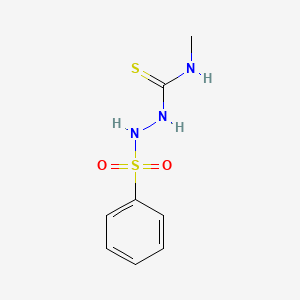
![9-[5-(2-bromophenyl)-2-furyl]-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B11949106.png)
![3-amino-N-(1,3-benzothiazol-2-yl)-6-(2-thienyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11949112.png)

![methyl 4-[(E)-({4-[(4-chlorobenzyl)oxy]benzoyl}hydrazono)methyl]benzoate](/img/structure/B11949132.png)
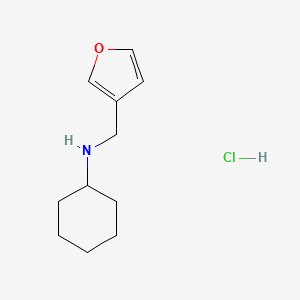
![Ethyl 3-[(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)amino]propanoate](/img/structure/B11949144.png)


